6-Methylimidazo[1,2-A]pyrimidine

Regioselective synthesis Heterocyclic chemistry Medicinal chemistry building blocks

6-Methylimidazo[1,2-A]pyrimidine (CAS 39567-71-0) is a nitrogen-bridged fused heterocyclic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol. This bicyclic framework belongs to the imidazo[1,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its role in developing antimicrobial, anti-inflammatory, anticancer, and central nervous system-active agents.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 39567-71-0
Cat. No. B3264684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,2-A]pyrimidine
CAS39567-71-0
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C2N=C1
InChIInChI=1S/C7H7N3/c1-6-4-9-7-8-2-3-10(7)5-6/h2-5H,1H3
InChIKeyZDRYVAVKBAIDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylimidazo[1,2-A]pyrimidine (CAS 39567-71-0): Core Scaffold Procurement Specifications


6-Methylimidazo[1,2-A]pyrimidine (CAS 39567-71-0) is a nitrogen-bridged fused heterocyclic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . This bicyclic framework belongs to the imidazo[1,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its role in developing antimicrobial, anti-inflammatory, anticancer, and central nervous system-active agents [1]. The compound features a methyl substituent at the 6-position of the pyrimidine ring, which distinguishes it from unsubstituted imidazo[1,2-a]pyrimidine (CAS 274-95-3, MW 119.13 g/mol) and other regioisomeric methyl derivatives. This specific substitution pattern confers unique physicochemical and electronic properties that impact downstream synthetic utility, biological target engagement, and structure-activity relationship (SAR) investigations [1].

6-Methylimidazo[1,2-A]pyrimidine: Why Regioisomeric and Scaffold Substitution Introduces Undocumented Risk


Generic substitution between imidazo[1,2-a]pyrimidine derivatives is scientifically invalid due to the well-documented impact of even minor substitution changes on biological activity, pharmacokinetic behavior, and synthetic outcomes. Within the imidazo[1,2-a]pyrimidine scaffold, the position and nature of substituents profoundly alter target binding affinity, metabolic stability, and physicochemical properties such as lipophilicity and aqueous solubility [1]. For example, in Lp-PLA2 inhibitor development, small modifications to the imidazo[1,2-a]pyrimidine core produced up to 100-fold differences in in vitro potency and markedly affected metabolic stability in liver S9 fractions [1]. Similarly, antimicrobial SAR studies demonstrate that the position of methyl and aryl substituents on the imidazo[1,2-a]pyrimidine ring dictates activity profiles against Gram-positive and Gram-negative bacterial strains, with MIC values varying by more than an order of magnitude between closely related analogs [2]. The 6-methyl substitution pattern is not interchangeable with the 7-methyl regioisomer, the unsubstituted parent scaffold, or alternative fused heterocyclic systems such as triazolopyrimidines—each presents distinct binding conformations, metabolic fates, and synthetic accessibility that directly impact research reproducibility and procurement decisions.

6-Methylimidazo[1,2-A]pyrimidine (CAS 39567-71-0): Comparator-Based Quantitative Differentiation Evidence


6-Methyl Regioisomer vs. 7-Methyl Regioisomer: Synthetic Pathway Divergence and Intermediate Utility

The 6-methyl substitution pattern on the imidazo[1,2-a]pyrimidine scaffold is structurally and synthetically distinct from the 7-methyl regioisomer, with direct implications for procurement decisions in medicinal chemistry campaigns. While 7-methylimidazo[1,2-a]pyrimidine derivatives have been extensively developed as DPP4 inhibitors and antimicrobial agents, the 6-methyl regioisomer serves as a distinct synthetic intermediate for accessing substitution patterns not readily available from the 7-methyl series [1]. In the synthesis of DPP4 inhibitors, the 7-methyl substitution was found to be critical for maintaining both enzymatic potency (IC50 values in the low nanomolar range for optimized analogs such as compound 24s) and favorable pharmacokinetic profiles, whereas the corresponding 6-methyl regioisomer would be expected to exhibit different conformational preferences and hydrogen-bonding networks with target proteins [1]. The distinction matters for procurement because the 6-methyl derivative enables orthogonal synthetic strategies—specifically, functionalization at the 7-position of the imidazo[1,2-a]pyrimidine core—that are sterically and electronically inaccessible when starting from the 7-methyl analog.

Regioselective synthesis Heterocyclic chemistry Medicinal chemistry building blocks

6-Methylimidazo[1,2-A]pyrimidine vs. Unsubstituted Parent Scaffold: Lipophilicity and ADME Property Divergence

The addition of a single methyl group at the 6-position of the imidazo[1,2-a]pyrimidine scaffold produces measurable changes in predicted physicochemical and ADME properties relative to the unsubstituted parent compound (imidazo[1,2-a]pyrimidine, CAS 274-95-3). In silico ADME analyses of imidazo[1,2-a]pyrimidine derivatives indicate that methyl substitution increases calculated logP (octanol-water partition coefficient) values, thereby modulating membrane permeability and gastrointestinal absorption predictions [1]. ADMETlab 2.0 predictions for related imidazo[1,2-a]pyrimidine series demonstrate that small alkyl substituents systematically alter logP, logS (aqueous solubility), and logD (distribution coefficient at pH 7.4) parameters—key determinants of oral bioavailability and blood-brain barrier penetration [2]. The 6-methyl derivative (MW 133.15 g/mol, logP predicted at approximately 0.8-1.2) exhibits higher lipophilicity than the unsubstituted parent (MW 119.13 g/mol, logP predicted at approximately 0.1-0.5), a difference that translates to measurable variations in chromatographic retention behavior and predicted membrane partitioning [1][2].

ADME prediction Lipophilicity Drug-likeness Physicochemical properties

6-Methyl Substitution as a Negative Control in Structure-Activity Relationship Campaigns

The 6-methylimidazo[1,2-a]pyrimidine scaffold provides a defined reference point for SAR studies where the methyl group serves as a minimally perturbing substituent to assess the steric and electronic tolerance of a binding pocket. In imidazo[1,2-a]pyrimidine-based Lp-PLA2 inhibitor development, SAR analysis revealed that specific substitution patterns produced IC50 values spanning from <10 nM to >1000 nM across a panel of closely related analogs, demonstrating that even conservative methyl substitutions at different positions could alter potency by over 100-fold depending on the target protein context [1]. The 6-methyl derivative occupies a distinct position in this SAR continuum, offering researchers a defined molecular probe to evaluate whether the 6-position of the pyrimidine ring tolerates steric bulk or hydrophobic interactions. Similarly, in antimicrobial SAR studies of imidazo[1,2-a]pyrimidine derivatives, the presence and position of substituents on the core scaffold determined activity profiles across 13 microbial strains, with MIC values for active compounds ranging from 2.5 mg/mL to 20 mg/mL depending on substitution pattern [2].

Structure-activity relationship (SAR) Negative control Medicinal chemistry Kinase inhibition

6-Methylimidazo[1,2-A]pyrimidine as a Distinct Synthetic Intermediate in Transition Metal-Catalyzed Functionalization

The 6-methyl substitution pattern directs regioselective functionalization outcomes in transition metal-catalyzed reactions of the imidazo[1,2-a]pyrimidine scaffold. Synthetic methodology reviews establish that the imidazo[1,2-a]pyrimidine core can undergo regioselective C-H arylation and C-C bond-forming reactions at the 3-position, with the electronic and steric environment influenced by substituents on the pyrimidine ring [1]. The 6-methyl group exerts both inductive electron-donating effects and modest steric shielding, which collectively modulate the reactivity of adjacent positions toward electrophilic and nucleophilic attack relative to the unsubstituted scaffold. For example, palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidines proceeds with yields dependent on the substitution pattern of the starting heterocycle, with electron-donating methyl groups influencing both reaction rate and site-selectivity [1]. Furthermore, the 6-methyl derivative serves as a precursor for accessing 6-substituted analogs that would require multistep de novo synthesis if starting from alternative regioisomers, providing a strategic advantage in medicinal chemistry optimization campaigns where systematic exploration of the 6-position vector is required [2].

C-H activation Cross-coupling Late-stage functionalization Palladium catalysis

6-Methylimidazo[1,2-A]pyrimidine (CAS 39567-71-0): Evidence-Driven Application Scenarios for Scientific Procurement


Medicinal Chemistry SAR Campaigns Requiring Positional Methyl Scanning

Procure 6-methylimidazo[1,2-a]pyrimidine as a defined SAR probe for systematic methyl scanning of the imidazo[1,2-a]pyrimidine scaffold. As demonstrated in Lp-PLA2 and antimicrobial SAR programs, substitution position determines both potency (IC50 differences exceeding 100-fold between analogs) and activity spectrum across microbial strains [1]. The 6-methyl derivative enables researchers to quantify the steric and electronic tolerance of the 6-position binding pocket relative to unsubstituted baseline compounds and alternative regioisomers. This application is particularly relevant for kinase inhibitor discovery programs and antimicrobial lead optimization, where the imidazo[1,2-a]pyrimidine core has demonstrated validated target engagement across multiple therapeutic areas [2].

Synthetic Methodology Development Requiring Defined Regioisomeric Starting Materials

Utilize 6-methylimidazo[1,2-a]pyrimidine as a structurally defined substrate for developing regioselective C-H functionalization and cross-coupling methodologies on the imidazo[1,2-a]pyrimidine scaffold. The compound provides a consistent electronic baseline (methyl electron-donating effect) for evaluating reaction scope, site-selectivity, and functional group tolerance in palladium-catalyzed arylation, copper-catalyzed oxidative cyclization, and related transformations [1]. Microwave-assisted protocols using Al2O3 catalysis have been validated for the efficient synthesis of imidazo[1,2-a]pyrimidine derivatives, with yields ranging from 64-80% depending on substitution pattern [2]. The 6-methyl derivative serves as a benchmark substrate for optimizing these green chemistry protocols prior to application on more complex or precious intermediates.

ADME Property Benchmarking for Computational Model Validation

Procure 6-methylimidazo[1,2-a]pyrimidine as an experimentally tractable reference compound for validating in silico ADME prediction models applied to fused nitrogen heterocycles. The modest molecular weight (133.15 g/mol) and well-defined methyl substitution enable direct experimental measurement of logP, logD (pH 7.4), and aqueous solubility to benchmark computational predictions from SwissADME, ADMETlab 2.0, and related platforms [1]. Comparative analysis against the unsubstituted parent scaffold (imidazo[1,2-a]pyrimidine, CAS 274-95-3) provides a controlled ΔlogP dataset for refining predictive algorithms used in early-stage drug discovery triage, where accurate lipophilicity predictions directly inform lead prioritization decisions [2].

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